molecular formula C15H15Cl2N3 B2478257 4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride CAS No. 2551119-28-7

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride

Cat. No.: B2478257
CAS No.: 2551119-28-7
M. Wt: 308.21
InChI Key: WQZVOTDSLDYUHJ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both indole and pyrrolopyridine moieties, which are known for their significant biological activities. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride are largely attributed to its ability to interact with various biomolecules. This compound has been found to potently inhibit RIPK1, a serine/threonine kinase, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction suggests that this compound may play a role in regulating cellular processes mediated by RIPK1.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that this compound may influence cell function by modulating cell signaling pathways and gene expression related to cell death and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with RIPK1 . By inhibiting RIPK1, this compound can modulate the activity of this kinase and potentially influence downstream signaling pathways. This could lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on RIPK1, it is likely that this compound could have long-term effects on cellular function, particularly in the context of necroptosis and cell death .

Metabolic Pathways

Given its interaction with RIPK1, it is likely that this compound could influence pathways related to cell death and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the indole ring followed by the construction of the pyrrolopyridine moiety through a series of condensation and cyclization reactions. Catalysts such as palladium or copper may be used to facilitate these reactions, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced compounds .

Scientific Research Applications

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of indole and pyrrolopyridine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit RIPK1 with high specificity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3.2ClH/c1-2-14-11(3-6-16-14)9-10(1)12-4-7-17-15-13(12)5-8-18-15;;/h1-2,4-5,7-9,16H,3,6H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZVOTDSLDYUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=C4C=CNC4=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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